N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonyl group, an azetidine ring, and a pyrimidine moiety
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group often imparts unique properties to a molecule, such as increased lipophilicity, which can enhance its interaction with certain biological targets .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability by increasing its lipophilicity .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an epoxide, the azetidine ring can be formed under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Coupling with Pyrimidine: The final step involves coupling the azetidine derivative with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidine ring or the pyrimidine moiety, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides, while reduction of the azetidine ring can lead to ring-opened amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(4-(trifluoromethyl)phenyl)sulfonyl)azetidine: Lacks the pyrimidine moiety, making it less versatile in biological applications.
N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)benzamide: Contains a benzamide group instead of a pyrimidine, which alters its chemical reactivity and biological activity.
Uniqueness
N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances metabolic stability, while the pyrimidine moiety allows for specific interactions with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c15-14(16,17)10-2-4-12(5-3-10)24(22,23)21-8-11(9-21)20-13-18-6-1-7-19-13/h1-7,11H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWVGEMMJIQIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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